6-(2,6-Dioxopiperidin-3-yl)pyrrolo[3,4-b]pyridine-5,7-dione
Descripción general
Descripción
This compound is a thalidomide analog . It’s an activator of E3 ligase, which ubiquitinylates proteins . The structure may be further derivatized via substitution .
Synthesis Analysis
Based on 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized through several step reactions of substitution, click reaction, and addition reaction .Molecular Structure Analysis
The structures of these compounds were confirmed by 1 H NMR, 13 C NMR, and MS . The molecular formula is C 12 H 9 N 3 O 4 .Chemical Reactions Analysis
The compound can be synthesized through several step reactions of substitution, click reaction, and addition reaction .Physical and Chemical Properties Analysis
The yield of the compound is 71.92% . The 1 H NMR (400 MHz, DMSO- d 6) and 13 C NMR (100 MHz, DMSO- d 6) data are available .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The synthesis of pyrrolo[3,4-b]pyridine derivatives has been achieved through several chemical reactions, including dehydration, cyclization, and reduction processes. These methods have led to the production of key intermediates for further chemical development (Chen Zhi-we, 2013).
- Studies on pyridine derivatives have contributed to the understanding of chemical structures and their rearrangement under specific conditions, leading to the synthesis of naphthyridine rings from pyrrolo[3,4-c]pyridine, highlighting the selectivity in isomer formation (E. Wagner et al., 2009).
Material Science and Engineering
- Research in chemiluminescent compounds containing pyrrolo[3,4-d]pyridazine units has led to the development of compounds with potential applications in sensing and material science. These compounds exhibit chemiluminescent properties and have been electrochemically polymerized, demonstrating their utility in creating glowing materials (Melek Pamuk Algi et al., 2017).
- A novel alcohol-soluble n-type conjugated polyelectrolyte based on the pyrrolo[3,4-c]pyrrole unit has been synthesized for use as an electron transport layer in polymer solar cells, demonstrating the compound's relevance in enhancing the efficiency of energy devices (Lin Hu et al., 2015).
Pharmacology and Biomedical Applications
- Antiviral studies have explored the in vitro activity of pyrrolo[3,4-b]pyridine-5,7-dione derivatives against RNA-containing influenza viruses, indicating significant antiviral activity without cytotoxic effects on tissue cultures, suggesting potential for therapeutic applications (L. Rashan et al., 1989).
Mecanismo De Acción
Target of Action
It is noted as a thalidomide analog , suggesting it may share similar targets with thalidomide, such as cereblon, a protein associated with multiple myeloma and other cancers.
Mode of Action
The exact mode of action of this compound is not clearly stated in the search results. As a thalidomide analog, it may interact with its targets in a similar manner to thalidomide. Thalidomide and its analogs are known to bind to cereblon, leading to the ubiquitination and subsequent degradation of specific downstream proteins .
Biochemical Pathways
Given its similarity to thalidomide, it may impact the ubiquitin-proteasome pathway, leading to the degradation of specific proteins and affecting cell cycle progression and survival .
Result of Action
Compounds that reduce blood glucose levels may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Direcciones Futuras
Propiedades
IUPAC Name |
6-(2,6-dioxopiperidin-3-yl)pyrrolo[3,4-b]pyridine-5,7-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4/c16-8-4-3-7(10(17)14-8)15-11(18)6-2-1-5-13-9(6)12(15)19/h1-2,5,7H,3-4H2,(H,14,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNDEDWAPQTWHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)N=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90953733 | |
Record name | 6-(6-Hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90953733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31804-66-7 | |
Record name | 3-Azathalidomide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031804667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(6-Hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90953733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.